2-(2-Phenylethyl)aniline
Overview
Description
2-(2-Phenylethyl)aniline is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the aniline nitrogen is bonded to a 2-phenylethyl group
Mechanism of Action
Target of Action
It’s worth noting that related compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward.
Mode of Action
Fentanyl analogs bind to opioid receptors, triggering a series of intracellular events that result in analgesic effects .
Biochemical Pathways
It’s known that related compounds like fentanyl and its analogs are involved in the shikimate and ehrlich pathways . These pathways are crucial for the biosynthesis of aromatic compounds, including 2-phenylethanol .
Pharmacokinetics
Fentanyl analogs, which are structurally similar, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Related compounds like fentanyl analogs are known to produce potent analgesic effects . They can also lead to severe adverse effects, including addiction and potentially fatal intoxications .
Action Environment
The action, efficacy, and stability of 2-(2-Phenylethyl)aniline can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The main chemical property of 2-(2-Phenylethyl)aniline is its ability to act as a weak organic base . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are facilitated by the compound’s chemical structure and properties.
Temporal Effects in Laboratory Settings
Similar compounds have been observed to undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, including interactions with enzymes or cofactors . These interactions can also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)aniline typically involves the reaction of aniline with 2-phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the 2-phenylethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other materials.
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure but less versatile in applications.
2-Phenylethylamine: Similar in structure but lacks the aromatic amine functionality.
N-Phenylethyl-2-phenylethylamine: A more complex derivative with additional phenylethyl groups.
Uniqueness: 2-(2-Phenylethyl)aniline is unique due to its combination of aniline and phenylethyl functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(2-phenylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXECNTVYUIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309043 | |
Record name | 2-(2-Phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-85-8 | |
Record name | NSC210905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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